

BAY1217389 versus BAY 1161909 as Mps1 inhibitors

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Compound of Interest

Compound Name: BAY1217389

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A Comparative Guide to Mps1 Inhibitors: **BAY1217389** versus BAY 1161909

This guide provides a detailed comparison of two selective Monopolar Spindle 1 (Mps1) kinase inhibitors, **BAY1217389** and BAY 1161909, for researchers, scientists, and drug development professionals. The information presented is based on preclinical data, offering insights into their biochemical and cellular activity, selectivity, and in vivo efficacy.

Introduction to Mps1 Inhibition

Monopolar Spindle 1 (Mps1), also known as TTK, is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a key surveillance mechanism ensuring accurate chromosome segregation during mitosis.^{[1][2]} Inhibition of Mps1 kinase activity leads to the inactivation of the SAC, causing cells to exit mitosis prematurely, even with improperly attached chromosomes.^{[1][3]} This results in aneuploidy, multinucleation, and ultimately, mitotic catastrophe-induced cell death, making Mps1 an attractive target for cancer therapy.^{[1][3][4]} **BAY1217389** and BAY 1161909 are two potent and selective Mps1 inhibitors developed to exploit this therapeutic strategy.^{[1][5]}

Data Presentation

The following tables summarize the quantitative data for **BAY1217389** and BAY 1161909, facilitating a direct comparison of their performance.

Table 1: Biochemical and Cellular Activity

Parameter	BAY1217389	BAY 1161909	Reference
Biochemical IC50 (Mps1)	0.63 ± 0.27 nmol/L	< 1 nmol/L	[6][7]
Median Cellular IC50	6.7 nmol/L (range 3 to >300 nmol/L)	160 nmol/L (range 32 to >3,000 nmol/L)	[1]

Table 2: Selectivity Profile (Kinases inhibited between 100 and 1,000 nmol/L)

Kinase Family	BAY1217389	BAY 1161909	Reference
Serine/Threonine Kinases	CLK1, CLK2, CLK4, LATS1, MAK, MAPKAP2, p38β, PRKD1, RPS6KA5	Not explicitly detailed in the provided search results.	[8]
Tyrosine Kinases	MERTK, PDGFRα	Not explicitly detailed in the provided search results.	[8]
CMGC Group	JNK1, JNK2, JNK3	Not explicitly detailed in the provided search results.	[8]
Other	PIP5K1C	Not explicitly detailed in the provided search results.	[8]

Note: BAY1217389 was also found to bind to PDGFRβ (<10 nmol/L) and Kit (between 10 and 100 nmol/L).[8]

Table 3: In Vivo Efficacy in Xenograft Models

Xenograft Model	Treatment	Efficacy	Reference
A2780cis (cisplatin-resistant ovarian)	BAY 1161909 (monotherapy)	Moderate antitumor efficacy (T/C 0.43)	[1]
MAXF 1384 (patient-derived triple-negative breast cancer)	BAY 1161909 + Paclitaxel	Complete tumor remission	[1]
T/C: Treatment/Control tumor volume ratio.			

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mps1 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the inhibition of recombinant human Mps1 kinase.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by Mps1. A europium-labeled anti-phospho-antibody binds to the phosphorylated peptide, bringing it in proximity to a streptavidin-allophycocyanin (APC) conjugate that binds to the biotin moiety. This results in a FRET signal that is proportional to the kinase activity.

Protocol:

- Pre-incubate the test compound (**BAY1217389** or BAY 1161909) with recombinant human Mps1 kinase for 15 minutes in an assay buffer.[9]
- Initiate the kinase reaction by adding the biotinylated peptide substrate (Biotin-Ahx-PWDPDDADITEILG-NH2) and ATP (at a concentration of 10 μ M).[9]
- Allow the reaction to proceed for a defined period at room temperature.
- Stop the reaction by adding EDTA.

- Add the detection reagents: europium-labeled anti-phospho-antibody and streptavidin-APC.
- Incubate for 1 hour at room temperature to allow for the development of the FRET signal.
- Measure the TR-FRET signal using a suitable plate reader.
- Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (Crystal Violet Staining)

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.

Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.

Protocol:

- Seed cells in 96-well plates at a density of 1,000 to 5,000 cells per well and allow them to adhere for 24 hours.[\[8\]](#)[\[9\]](#)
- Treat the cells with serial dilutions of the compounds (**BAY1217389** or BAY 1161909) in quadruplicates.[\[8\]](#)[\[9\]](#)
- Incubate the plates for 96 hours.[\[8\]](#)[\[9\]](#)
- Remove the culture medium and wash the cells gently with water.[\[6\]](#)
- Fix the adherent cells with a solution like glutaraldehyde and then stain with a 0.5% crystal violet solution for 20 minutes at room temperature.[\[8\]](#)[\[9\]](#)
- Wash the plates to remove excess stain and allow them to air dry.[\[6\]](#)
- Solubilize the bound dye with a solvent such as methanol or 10% acetic acid.[\[6\]](#)
- Measure the absorbance at 570 nm using a plate reader.[\[6\]](#)
- Calculate the IC50 values using a 4-parameter fit.[\[9\]](#)

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of the inhibitors in animal models.

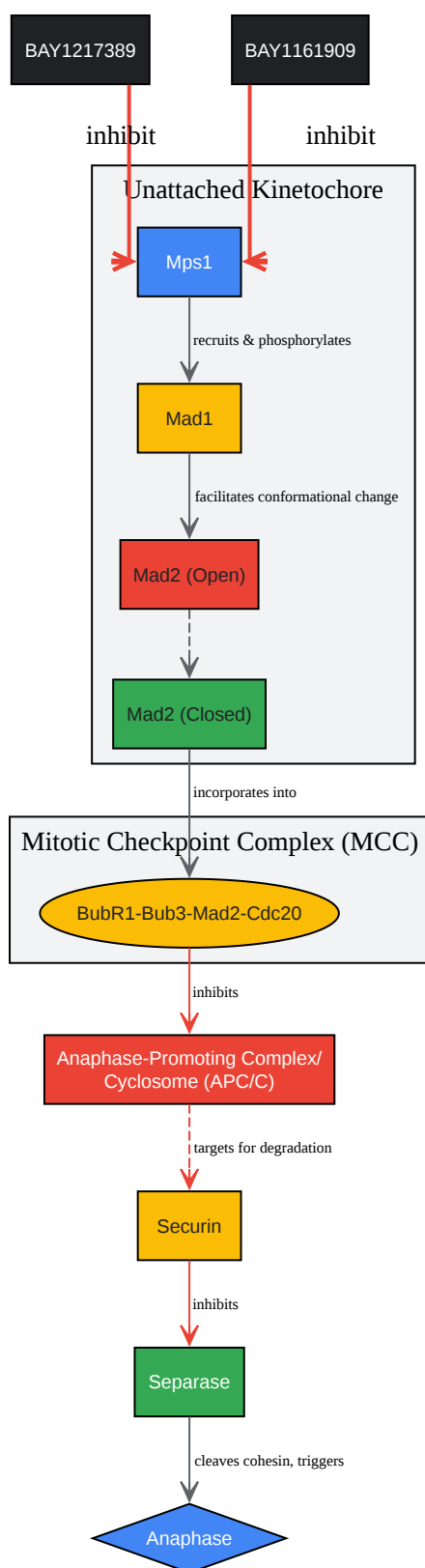
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is monitored over time.

Protocol:

- Implant human tumor cells (e.g., A2780cis) subcutaneously into female athymic NMRI nu/nu mice.[\[9\]](#)
- Once tumors reach a palpable size (e.g., 20-40 mm²), randomize the animals into treatment and control groups.[\[9\]](#)
- Administer the compounds (**BAY1217389** or BAY 1161909) orally, typically in an intermittent dosing schedule (e.g., 2 days on/5 days off).[\[1\]](#)
- For combination studies, administer paclitaxel intravenously.[\[1\]](#)
- Measure tumor volume regularly using calipers.
- Monitor animal body weight as an indicator of toxicity.
- At the end of the study, calculate the T/C ratio to assess efficacy.

Mandatory Visualization

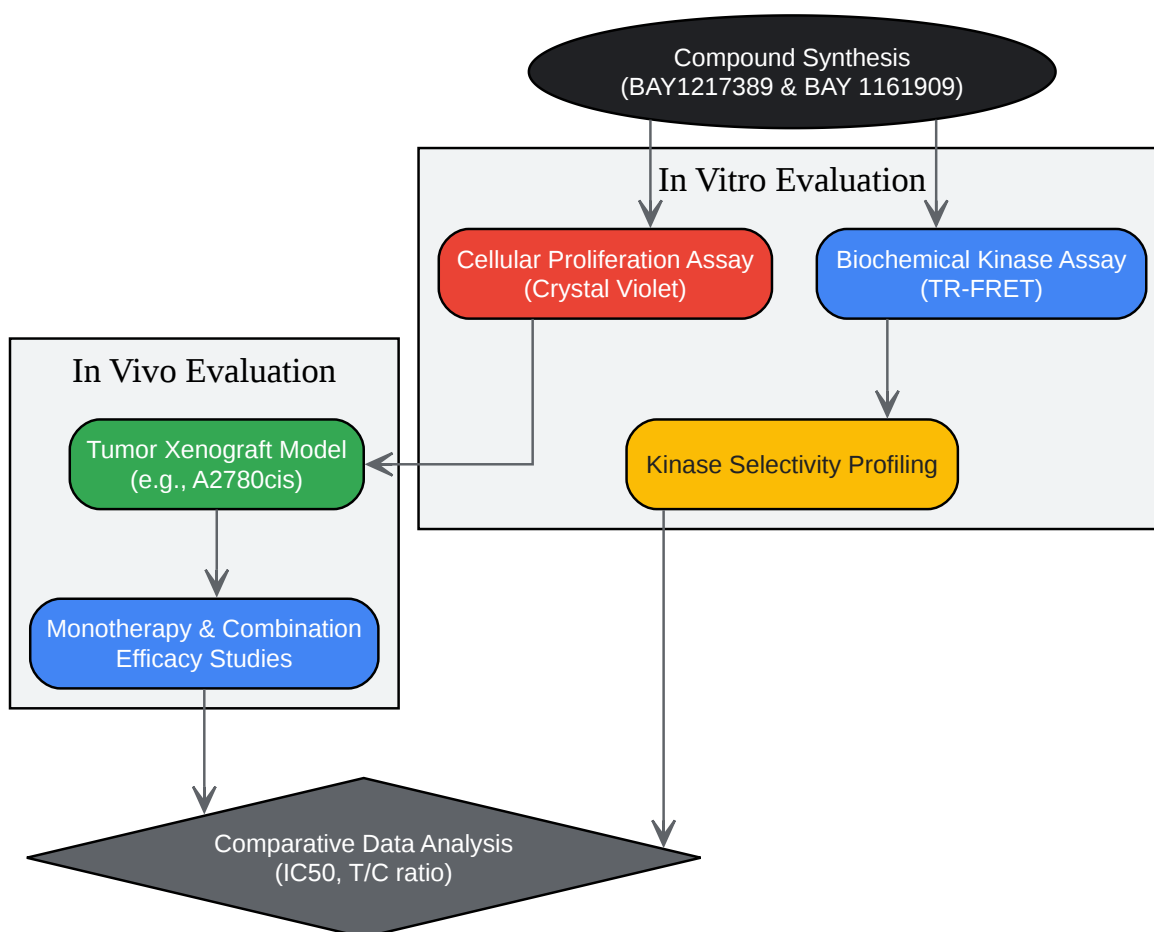
Mps1 Signaling Pathway in Mitosis



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Caption: Mps1 kinase signaling at the unattached kinetochore.

Comparative Experimental Workflow



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